molecular formula C36H28Cl2S3 B15177013 Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride CAS No. 74815-63-7

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride

Cat. No.: B15177013
CAS No.: 74815-63-7
M. Wt: 627.7 g/mol
InChI Key: GYSNTKNTMCAODI-UHFFFAOYSA-L
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Description

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride is a chemical compound with the molecular formula C36H28Cl2S3 and a molecular weight of 627.70852. It is known for its unique structure, which includes a sulfonium ion bonded to a thiodi-4,1-phenylene group and two diphenyl groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride typically involves the reaction of diphenyl sulfide with a suitable chlorinating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials and efficient separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride involves its interaction with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The compound’s ability to form stable complexes with other molecules also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonic acid (12): This compound has a similar structure but includes a different counterion.

    (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate): Another similar compound with a different anion.

Uniqueness

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride is unique due to its specific chloride counterions, which influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain applications where these properties are essential .

Properties

CAS No.

74815-63-7

Molecular Formula

C36H28Cl2S3

Molecular Weight

627.7 g/mol

IUPAC Name

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dichloride

InChI

InChI=1S/C36H28S3.2ClH/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2

InChI Key

GYSNTKNTMCAODI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]

Origin of Product

United States

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